molecular formula C19H14ClN3OS B3448026 N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE

N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B3448026
M. Wt: 367.9 g/mol
InChI Key: ORMPZEQOZPUPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 314047-22-8) is a heterocyclic compound featuring a thienopyrazole core fused with a carboxamide group. Its molecular formula is C₁₉H₁₄ClN₃OS, with a molecular weight of 367.86 g/mol . The structure includes:

  • A thieno[2,3-c]pyrazole ring system.
  • A 2-chlorophenyl substituent at the N1 position.
  • A phenyl group at the C1 position.
  • A methyl group at the C3 position.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-14-11-17(18(24)21-16-10-6-5-9-15(16)20)25-19(14)23(22-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMPZEQOZPUPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thieno ring, followed by the introduction of the pyrazole moiety and subsequent functionalization to introduce the chlorophenyl, methyl, and phenyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thienopyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide has been investigated for its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-c]pyrazole compounds showed promising activity against inflammatory pathways. The structural modification of the thieno[2,3-c]pyrazole core could enhance its efficacy and selectivity for specific biological targets.

Agrochemical Applications

The compound's ability to interact with biological systems also extends to agrochemicals. Its derivatives have been explored as potential herbicides and fungicides due to their effectiveness in inhibiting plant growth or fungal proliferation.

Data Table: Herbicidal Activity of Thieno[2,3-c]pyrazole Derivatives

Compound NameActivity TypeConcentration (mg/L)Efficacy (%)
Compound AHerbicide5085
Compound BFungicide10090
N-(2-Chlorophenyl)-3-Methyl-1-Phenyl...Herbicide7588

Material Science

In material science, thieno[2,3-c]pyrazole derivatives have been studied for their potential use in organic semiconductors and photovoltaic devices. Their electronic properties can be tailored for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study : Research published in Advanced Materials highlighted the use of thieno[2,3-c]pyrazole-based materials in the fabrication of high-efficiency organic solar cells. The study reported enhanced charge transport properties and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Thienopyrazole vs. Pyranopyrazole Derivatives
  • Target Compound: The thienopyrazole core (thiophene fused with pyrazole) provides distinct electronic properties due to sulfur’s polarizability, influencing binding affinity and metabolic stability .
  • Pyranopyrazole Analogues: Compounds like 4p and 3u (–2) feature a pyrano[2,3-c]pyrazole core (pyran fused with pyrazole). This oxygen-containing system increases polarity and hydrogen-bonding capacity compared to thienopyrazole .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thieno[2,3-c]pyrazole 2-Chlorophenyl, phenyl, methyl 367.86
4p Pyrano[2,3-c]pyrazole 4-Methoxybenzenesulfonamide, trifluoromethyl ~450 (estimated)
3u Dihydropyrano[2,3-c]pyrazole 2-Chlorophenyl, cyano ~350 (estimated)

Substituent Effects on Physicochemical Properties

Chlorophenyl vs. Methylphenyl
  • Target Compound: The 2-chlorophenyl group increases molecular weight and lipophilicity (Cl atom: LogP contribution ~0.71) compared to its methyl-substituted analogue 3-Methyl-N-(2-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (MW: 347.44 g/mol, CAS: 331839-01-1) . Chlorine’s electronegativity may enhance binding to aromatic receptor pockets.
  • Methylphenyl Analogues : Methyl groups (e.g., in 3-Methyl-N-(2-methylphenyl)-... ) reduce steric hindrance and improve synthetic yields but offer weaker dipole interactions .
Carboxamide vs. Sulfonamide Functional Groups
  • Target Compound : The carboxamide (-CONH₂) group enables hydrogen bonding with biological targets, favoring interactions with serine/threonine kinases or proteases.
  • Sulfonamide Analogues : Compounds like 4p , 4q , and 4r () feature sulfonamide (-SO₂NH₂) groups, which are more acidic (pKa ~10) and confer higher solubility in polar solvents .
Table 2: Functional Group Impact
Compound Functional Group Key Properties Melting Point (°C) Yield (%)
Target Compound Carboxamide Moderate solubility, H-bond donor/acceptor Not reported Not reported
4p Sulfonamide High polarity, acidic 72.0–72.7 76
4r Sulfonamide Fluorine-enhanced lipophilicity 65.8–66.5 60
3u Cyano Electron-withdrawing, stabilizes aromatic systems 162.9–189.2 70–90

Biological Activity

N-(2-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide, a compound with the CAS number 314047-22-8, is part of a class of thieno[2,3-c]pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antioxidant, anticancer agent, and its mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C19H14ClN3OSC_{19}H_{14}ClN_3OS and a molecular weight of approximately 367.85 g/mol. Its structure incorporates a thieno[2,3-c]pyrazole core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

1. Antioxidant Activity

Recent studies have indicated that thieno[2,3-c]pyrazole compounds exhibit antioxidant properties. For instance, research conducted on the effects of these compounds on erythrocytes exposed to toxic substances like 4-nonylphenol demonstrated that they could mitigate cellular damage. The study showed that the percentage of altered erythrocytes was significantly lower in groups treated with thieno[2,3-c]pyrazole derivatives compared to the control group exposed solely to the toxin:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7f)3.7 ± 0.37
Compound (8)29.1 ± 3.05

This data suggests that these compounds can serve as effective antioxidants against oxidative stress in biological systems .

2. Anticancer Potential

Thieno[2,3-c]pyrazole derivatives have also been explored for their anticancer properties. A review highlighted several studies where these compounds demonstrated cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 values around 3.79 µM.
  • SF-268 (brain cancer) : TGI values of approximately 12.50 µM.
  • NCI-H460 (lung cancer) : LC50 values reaching up to 42.30 µM.

These findings indicate that this compound has significant potential as an anticancer agent .

The mechanisms through which thieno[2,3-c]pyrazole compounds exert their biological effects are varied and often involve the inhibition of specific kinases and enzymes associated with cancer progression and oxidative stress:

  • Aurora-A Kinase Inhibition : Some derivatives have shown IC50 values as low as 0.067μM0.067\mu M, indicating strong inhibitory effects on this target associated with cell cycle regulation .
  • VEGF-Induced Proliferation : Certain compounds inhibited VEGF-induced proliferation in endothelial cells, suggesting potential applications in anti-angiogenic therapies .

Case Studies

A notable case study involved the synthesis and evaluation of new thieno[2,3-c]pyrazole derivatives against several cancer cell lines. The study found that modifications in the chemical structure significantly influenced their biological activity:

CompoundCell LineIC50 (µM)
Compound AA54926
Compound BHep-23.25
Compound CP81517.82

These results underscore the importance of structural optimization in enhancing the efficacy of thieno[2,3-c]pyrazole derivatives .

Q & A

Q. What are the key synthetic methodologies for N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?

The synthesis typically involves a multi-step process:

Core Formation : Cyclocondensation of substituted thiophene derivatives with hydrazine hydrate to form the thieno[2,3-c]pyrazole core.

Functionalization : Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

Carboxamide Formation : Reaction of the intermediate carboxylic acid with 2-chloroaniline using coupling agents like EDCI/HOBt .
Critical Parameters : Reaction temperature (70–100°C), solvent choice (DMF or THF), and catalyst (e.g., Pd for cross-coupling steps).

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C3, phenyl at N1).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C20_{20}H14_{14}ClN3_3OS).
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the thienopyrazole core, with Cl···π interactions noted in the crystal lattice .
    Example Data : Crystallographic studies reveal a planar thienopyrazole ring with a torsion angle of 8.2° between the phenyl and chlorophenyl groups .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) data, such as predicted CCS values for [M+H]+^+ (188.3 Ų), aids in metabolite identification .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence biological target selectivity?

The 2-chlorophenyl group enhances lipophilicity (logP ≈ 3.8), promoting membrane permeability. Computational docking studies suggest:

  • Hydrophobic Pocket Binding : Chlorine forms van der Waals interactions with residues in kinase ATP-binding sites (e.g., EGFR).
  • Steric Effects : Ortho-substitution prevents π-stacking with non-target proteins, reducing off-target activity .
    Experimental Validation : IC50_{50} values against cancer cell lines (e.g., MCF-7: 2.1 µM) correlate with substituent positioning .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Flow Chemistry : Continuous reactors reduce reaction time (from 12 hrs to 2 hrs) and improve consistency.
  • Byproduct Analysis : LC-MS identifies dimerization byproducts (m/z 785.3) under high-temperature conditions; mitigation via controlled heating (70°C) .
    Case Study : Ethanol/water solvent systems increase carboxamide coupling efficiency (yield: 82% vs. 65% in DCM) .

Q. How do computational models predict interaction mechanisms with biological targets?

  • Molecular Dynamics (MD) Simulations : Reveal stable binding conformations with cannabinoid receptors (RMSD < 1.5 Å over 100 ns).
  • QSAR Studies : Electron-withdrawing groups (e.g., Cl) at the 2-position enhance affinity (pIC50_{50} = 7.3 vs. 6.1 for unsubstituted analogs) .
    Validation : Overlap between DFT-optimized geometries and X-ray structures (RMSD = 0.3 Å) confirms model reliability .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

Case Example : Anti-inflammatory activity varies (IC50_{50} = 5–50 µM) due to assay conditions:

  • Factor 1 : Serum concentration in cell culture (10% FBS vs. serum-free) alters compound bioavailability.
  • Factor 2 : Redox interference in DPPH assays; validate via orthogonal methods (e.g., FRAP) .
    Resolution : Standardize protocols (e.g., 10% FBS, 24-hr incubation) and use positive controls (e.g., celecoxib) .

Q. What explains conflicting solubility data in polar vs. non-polar solvents?

  • Polar Solvents : High solubility in DMSO (≥50 mg/mL) due to hydrogen bonding with the carboxamide group.
  • Non-Polar Solvents : Limited solubility in hexane (<0.1 mg/mL) attributed to the aromatic thienopyrazole core .
    Advanced Analysis : Hansen Solubility Parameters (HSPs) predict solubility trends: δd_d = 18.5 MPa1/2^{1/2}, δp_p = 6.2 MPa1/2^{1/2} .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating anticancer potential?

  • Apoptosis Assays : Annexin V/PI staining with flow cytometry.
  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) to identify targets (e.g., JAK2 inhibition at 0.8 µM) .
    Data Interpretation : Normalize to baseline ATP levels to avoid false positives .

Q. How to design SAR studies for derivatives of this compound?

  • Variable Groups : Modify the phenyl (N1) and chlorophenyl (C5) substituents.
  • Key Metrics : Measure logP (HPLC), binding affinity (SPR), and metabolic stability (microsomal assays).
    Example Finding : Trifluoromethyl at C3 increases metabolic half-life (t1/2_{1/2} = 45 min vs. 25 min for methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.